REACTION_CXSMILES
|
Cl.C([O:4][C:5](=[O:19])[CH2:6][CH2:7][CH2:8][N:9]([CH2:17][CH3:18])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[CH:11]=1)C>O1CCOCC1.O>[CH2:17]([N:9]([CH2:8][CH2:7][CH2:6][C:5]([OH:19])=[O:4])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[CH:11]=1)[CH3:18]
|
Name
|
Solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
compound
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCN(C1=CC(=CC=C1)C)CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 95° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC(=CC=C1)C)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |